methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₃ It is a derivative of propanoic acid and contains an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride typically involves the reaction of 2-aminopropanoic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring. The resulting product is then esterified with methanol in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated derivatives with reduced oxolane rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
- **Methyl 2-amino-3-(tetrahydrofuran-2-yl)propano
Properties
CAS No. |
2751610-43-0 |
---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
0 |
Origin of Product |
United States |
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